2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring, a methylthio group, and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-6-methyl-2-(methylthio)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols.
Coupling Reactions: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or thiol-substituted derivatives.
Coupling Reactions: Biaryl or styrene derivatives.
Scientific Research Applications
2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: In the development of fluorescent probes and imaging agents due to its unique structural features.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: In the production of advanced materials and polymers with specialized properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium-boronate complex, followed by transmetallation and reductive elimination steps to yield the coupled product.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-6-methyl-2-(methylthio)phenylboronic acid
- 3-Fluoro-6-methyl-2-(methylthio)phenol
- (3-Fluoro-6-methyl-2-(methylthio)phenyl)methanol
Uniqueness
2-(3-Fluoro-6-methyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its dioxaborolane moiety, which enhances its reactivity in cross-coupling reactions compared to its analogs. The presence of the fluorine atom and methylthio group also imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H20BFO2S |
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Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-(3-fluoro-6-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO2S/c1-9-7-8-10(16)12(19-6)11(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
InChI Key |
DPLHKUQLPGAKAM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2SC)F)C |
Origin of Product |
United States |
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